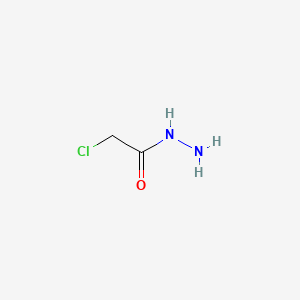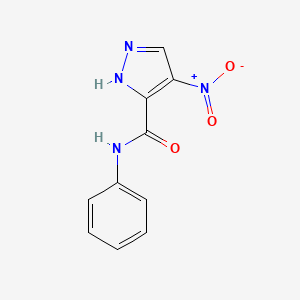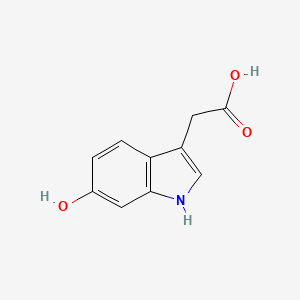
1-Nitrobutan-2-ol
Descripción general
Descripción
1-Nitrobutan-2-ol is a chemical compound with the molecular formula C4H9NO3 . It is also known by other names such as 2-Nitro-1-butanol and 2-Nitrobutanol . It is mainly used in the production of pesticides, herbicides, and other agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is MHIHRIPETCJEMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 119.12 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Catalytic Synthesis
Hydrothermal Reactions
In the Journal of Supercritical Fluids, a study focused on the hydrothermal reactions of 1-nitrobutane in high-temperature water. It revealed that the reaction rate in high-temperature water was almost three times greater than that in neat pyrolysis. This suggests the significant role of water in influencing the product spectrum of 1-nitrobutane, including the formation of nitriles, aldehydes, amides, acids, esters, and pyrolidine derivatives (Iyer et al., 1996).
Chemical Properties and Interactions
A calorimetric study in Fluid Phase Equilibria examined the interactions of 1-nitrobutane with other substances like heptane and cyclohexane. This study highlighted the importance of understanding the nitro group interactions in alkane solutions, which can be crucial for various chemical processes and applications (Maronhgiu et al., 1993).
Enantioselective Synthesis
In the context of enantioselective synthesis, 1-Nitrobutan-2-ol plays a role in the synthesis of complex organic compounds. For instance, Tetrahedron reported the synthesis of (−)-meroquinene using a methodology involving sequential inter- and intramolecular Michael reactions with 1-acetyloxy-4-methoxymethyloxy-2-nitrobutane (Barco et al., 1994).
Photoelectron Spectroscopy
The Journal of Chemical Physics presented a study on the photoelectron spectroscopy of 1-nitrobutane anions. This research provides insights into the electronic properties of 1-nitrobutane, which can be vital for understanding its behavior in various chemical reactions and applications (Adams et al., 2012).
Biological Applications
Regarding biological applications, a study in ACS Applied Materials & Interfaces described the use of a compound based on this compound in developing a nitric oxide-releasing bioerodible coating. This material shows potential in biomedical applications, such as antithrombotic or antibacterial materials for tissue engineering and medical devices (Lutzke et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as nitrofurantoin are known to target bacterial nitroreductases . These enzymes play a crucial role in bacterial metabolism and are involved in the reduction of nitro compounds .
Mode of Action
It can be hypothesized that, like nitrofurantoin, 1-nitrobutan-2-ol might be converted by bacterial nitroreductases to electrophilic intermediates . These intermediates could potentially inhibit key metabolic processes such as the citric acid cycle and the synthesis of DNA, RNA, and protein .
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound might affect the citric acid cycle and the synthesis pathways of dna, rna, and protein . The disruption of these pathways could lead to the inhibition of bacterial growth and proliferation.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might inhibit bacterial growth and proliferation by disrupting key metabolic processes .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Nitrobutan-2-ol are not well-documented in the literature. It is known that nitro compounds can participate in various biochemical reactions, often acting as electrophiles. The nitro group can undergo reduction to form amines, which can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
Nitro compounds can undergo various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied extensively. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Nitro compounds can be metabolized in the body through various pathways, often involving enzymes or cofactors .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, often involving transporters or binding proteins .
Subcellular Localization
Chemical compounds can be localized in various subcellular compartments, often directed by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEFHKJRIGHSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-74-9 | |
| Record name | 2-Butanol, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)
![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)

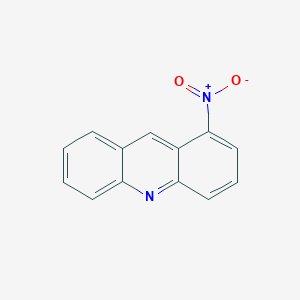
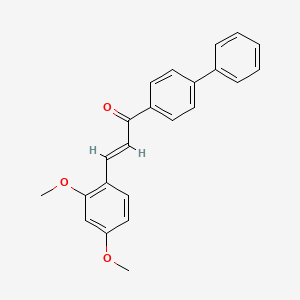


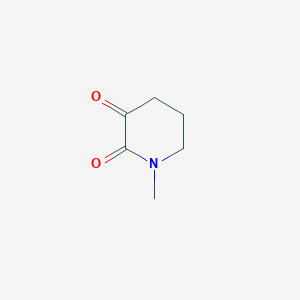
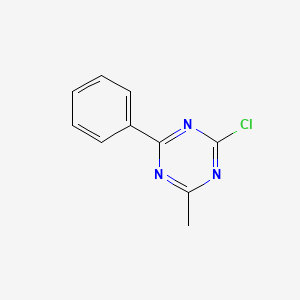
![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)
